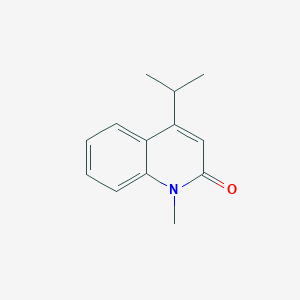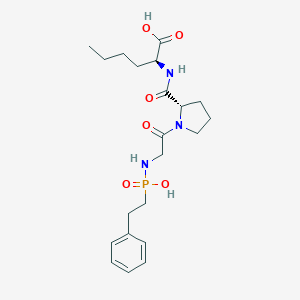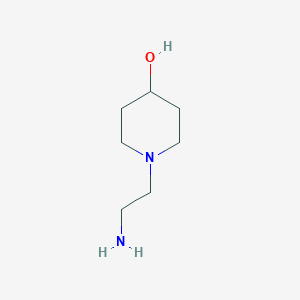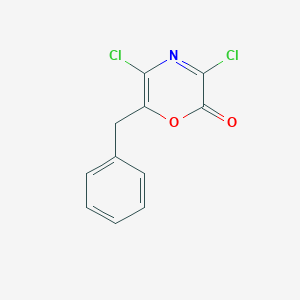
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, also known as DCBO, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It is a heterocyclic organic compound that belongs to the oxazinone family, and its chemical formula is C14H10Cl2NO2.
Mechanism Of Action
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one exerts its inhibitory activity through binding to the active site of the target enzyme, thereby blocking its catalytic activity. The mechanism of action of 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been extensively studied through various computational and experimental techniques.
Biochemical And Physiological Effects
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has several advantages for use in laboratory experiments such as its high potency, selectivity, and stability. However, it also has some limitations such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one, such as the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the elucidation of its mechanism of action on various target enzymes. Additionally, further studies are needed to evaluate its potential toxicity and pharmacokinetic properties in vivo.
Synthesis Methods
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one can be synthesized through a multistep process involving the reaction of benzylamine with various reagents such as chloroacetyl chloride, sodium hydroxide, and 2,4-dichlorophenol. The final product is obtained through a cyclization reaction using trifluoroacetic anhydride and pyridine.
Scientific Research Applications
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one has been widely studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
properties
CAS RN |
131882-02-5 |
|---|---|
Product Name |
3,5-Dichloro-6-benzyl-2H-1,4-oxazin-2-one |
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
6-benzyl-3,5-dichloro-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-8(16-11(15)10(13)14-9)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
RKPPCUQNEFEFKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(C(=O)O2)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(phenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
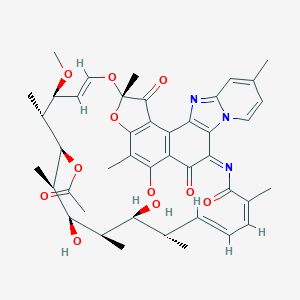
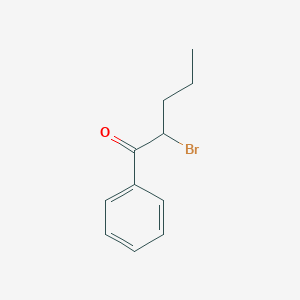

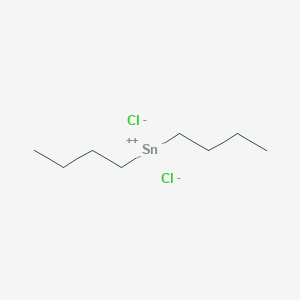
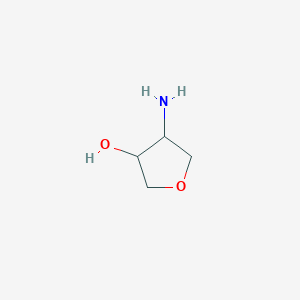

![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
